molecular formula C27H36N2O5 B608045 1-[7-(3,4-二甲氧基苯基)-9-[[(3S)-1-甲基哌啶-3-基]甲氧基]-2,3,4,5-四氢-1,4-苯并恶杂环-4-基]丙-1-酮 CAS No. 1640282-31-0

1-[7-(3,4-二甲氧基苯基)-9-[[(3S)-1-甲基哌啶-3-基]甲氧基]-2,3,4,5-四氢-1,4-苯并恶杂环-4-基]丙-1-酮

货号 B608045
CAS 编号: 1640282-31-0
分子量: 468.594
InChI 键: YKNAKDFZAWQEEO-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

I-CBP 112 (cas# 1640282-31-0) is a useful research chemical. I-​CBP112 can stimulate nucleosome acetylation up to 3-​fold.
I-CBP112 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 (IC50 = 0.142 and 0.625 μM, respectively). I-CBP112 has little activity against other bromodomains at concentrations up to 1 mM. I-CBP112 targets the CBP/p300 bromodomains. I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo. Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin.

科学研究应用

1. Cancer Treatment

I-CBP112 has been shown to be effective in the treatment of various types of cancer. It has been found to decline the transcription of key ABC transporters and sensitize cancer cells to chemotherapy drugs . This compound was capable of repressing genes that are responsible for multidrug resistance in all three studied cancer cell lines . This allows for higher drug accumulation inside cells and considerably potentiated drug effects .

2. Overcoming Drug Resistance

I-CBP112 has been found to overcome ABC-dependent cancer drug resistance . It causes a rearrangement of chromatin at the ABC gene promoters by inducing recruitment of LSD1, which removes transcription-promoting histone marks .

3. Breast Cancer Treatment

In the context of breast cancer, specifically triple negative breast cancer (TNBC), I-CBP112 has been found to decrease the expression of all the studied ABCs in the breast cancer cell line MDA-MB-231 . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

4. Lung Cancer Treatment

In lung cancer cell line A549, I-CBP112 has been found to decrease the expression of all the studied ABCs . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

5. Liver Cancer Treatment

In hepatic cancer cell line HepG2, I-CBP112 has been found to decrease the expression of all the studied ABCs . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

6. Verification of Protein Acetylation

I-CBP112 has been used in cell culture and sample preparation, to verify the acetylation of VPS34 (vacuolar protein sorting 34), by p300 at K29, K771 and K781 and to diminish synergistic gene expression .

属性

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

Citations

For This Compound
3
Citations
BE Zucconi, B Luef, W Xu, RA Henry, IM Nodelman… - Biochemistry, 2016 - ACS Publications
The histone acetyltransferase (HAT) enzymes p300 and CBP are closely related paralogs that serve as transcriptional coactivators and have been found to be dysregulated in cancer …
Number of citations: 43 pubs.acs.org
L Zhou, Q Yao, L Ma, H Li, J Chen - Translational Cancer Research, 2021 - ncbi.nlm.nih.gov
Background Acute myeloid leukemia (AML) is one of the most common hematopoietic malignancies. The cure rate of currently intensive chemotherapy in AML was only 40% or less, …
Number of citations: 8 www.ncbi.nlm.nih.gov
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。